2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one
Description
2-Thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one is a spirocyclic compound featuring a fused imidazolidine-indenone scaffold with a sulfur-containing thioxo group at position 2. This structure confers unique electronic and steric properties, making it a candidate for asymmetric synthesis and medicinal chemistry applications. The compound is synthesized via asymmetric Mannich/cyclization reactions, as evidenced by its structural analogs in the literature .
Properties
IUPAC Name |
2'-sulfanylidenespiro[1,3-dihydroindene-2,5'-imidazolidine]-4'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNPQDOPPDMJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(=O)NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one typically involves the reaction of isothiocyanates with aliphatic amines and carbon disulfide. This reaction proceeds through addition, cyclization, and cleavage steps, often in a one-pot process . Microwave-assisted methods have also been developed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups .
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of 2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one exhibit significant antimicrobial activity against various pathogens. A study evaluating the antimicrobial properties of synthesized compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antidiabetic Potential
Recent investigations into the antidiabetic effects of related thioxoimidazolidine compounds have revealed their potential to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. This inhibition can help manage blood glucose levels in diabetic patients . The structural features of these compounds have been optimized to enhance their efficacy as antidiabetic agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that certain derivatives can inhibit tumor cell growth in various cancer cell lines, including cervical adenocarcinoma and colorectal carcinoma cells . The observed anticancer activity is often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of synthesized thioxoimidazolidine derivatives against a panel of bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to others. For example, derivatives with halogenated aromatic groups showed improved inhibition rates .
Antidiabetic Activity Assessment
In a study focused on antidiabetic properties, several 1,3,5-trisubstituted thioxoimidazolidines were synthesized and tested for their inhibitory effects on α-amylase and α-glucosidase enzymes. The most potent compound demonstrated an IC50 value comparable to standard antidiabetic drugs . Molecular docking studies further elucidated the binding interactions within the active sites of these enzymes.
Anticancer Studies
The anticancer activity of this compound was evaluated using MTT assays on various cancer cell lines. Results indicated that specific structural modifications significantly enhanced cytotoxicity against selected cancer types . Structure–activity relationship (SAR) analyses provided insights into how different substituents affect biological activity.
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Enzyme/Pathogen | Effectiveness (IC50 or Zone of Inhibition) |
|---|---|---|---|
| Antimicrobial | Various derivatives | Gram-positive/negative bacteria | Varies by derivative |
| Antidiabetic | 1,3,5-Trisubstituted variants | α-Amylase/α-Glucosidase | Comparable to standard drugs |
| Anticancer | Selected derivatives | HeLa/HCT116/U87 cell lines | Significant growth inhibition |
Mechanism of Action
The mechanism of action of 2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like Dopamine β-Hydroxylase, which plays a role in neurotransmitter synthesis . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs differ in substituents on the aromatic rings, heteroatom composition, and stereochemistry. Key comparisons include:
Key Differences and Trends
Thioxo vs. Dione Groups: The target compound’s thioxo group (C=S) at C2 contrasts with the dione (C=O) groups in compound (R,S)-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione .
Stereochemical Purity :
- Substituents significantly impact enantiomeric excess (% ee). For example:
- Electron-withdrawing groups (e.g., 2-fluorophenyl in 3fa) improve stereoselectivity (88% ee) .
- Bulky substituents (e.g., 6-methoxybenzo[d]thiazol-2-yl in 3ca) achieve 97% ee due to enhanced chiral induction .
Synthetic Yields :
- Yields range from 73% (3ia, bromophenyl) to 85% (3ea, 4-methylphenyl), influenced by steric and electronic effects of substituents .
Thermal Stability :
Methodological Insights
- Chromatography : Silica gel column chromatography with petroleum ether/ethyl acetate (2:1) is standard for purification .
- Characterization: 1H/13C NMR and HRMS are critical for confirming spirocyclic connectivity and substituent placement. For example, 13C NMR of 3ia shows δ 200.6 ppm for the indenone carbonyl .
- Stereochemical Analysis : HPLC with chiral stationary phases (e.g., Daicel Chiralpak IC) resolves enantiomers, as seen for 3ca (tR = 12.2 min for major enantiomer) .
Biological Activity
2-Thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one is a heterocyclic compound characterized by a unique spiro structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound is synthesized through various methods, often involving cyclocondensation reactions. For example, microwave-assisted synthesis has been employed to create derivatives with improved yields and biological activity. The reaction conditions typically involve the use of piperidine in ethanol, enabling the formation of the desired spiro compounds under controlled conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The thioxoimidazolidin ring is crucial for exhibiting antibacterial properties. For instance, derivatives such as C5 and C6 have shown significant activity against clinical strains of bacteria, indicating their potential as new antibacterial agents .
Table 1: Antibacterial Activity of 2-Thioxo Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| C5 | E. coli | 32 µg/mL |
| C6 | S. aureus | 16 µg/mL |
| C7 | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. Notably, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast carcinoma). A study reported that at a concentration of 500 ng/µL, significant cytotoxicity was observed in HuH-7 liver carcinoma cells with a toxicity percentage of 75% .
Table 2: Cytotoxicity of 2-Thioxo Compounds
| Compound | Cell Line | IC50 (µM) | Percentage Cell Death (%) |
|---|---|---|---|
| IST-02 | HuH-7 | 197.80 | 75 |
| IST-04 | MCF-7 | 488.30 | 66 |
| Control | HEK-293 | >500 | <10 |
The mechanism underlying the biological activity of this compound appears to involve DNA binding interactions and the induction of apoptosis in cancer cells. Studies indicate that these compounds can bind to DNA with high affinity, leading to disruptions in cellular processes essential for cancer cell survival .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study on Antimicrobial Effects : A comprehensive evaluation demonstrated that derivatives of thioxoimidazolidin exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship (SAR) that points to the importance of specific functional groups in enhancing antimicrobial efficacy .
- Anticancer Evaluation : In vivo studies using xenograft models showed that administration of thioxo compounds led to significant tumor regression rates compared to control groups. The therapeutic index was estimated at ≥2.5 for certain derivatives, indicating a favorable safety profile alongside efficacy .
Q & A
Q. What are the common synthetic routes for preparing 2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one, and how are the products characterized?
The compound is synthesized via asymmetric Mannich/cyclization reactions using 2-benzothiazolimines and 2-isothiocyano-1-indanones. Silica gel chromatography with petroleum ether/ethyl acetate (2:1) is employed for purification. Structural confirmation involves ¹H/¹³C NMR (chemical shifts for spiro carbons and thioxo groups), ESI-MS for molecular ion peaks, and melting point analysis. Enantiomeric purity is assessed via optical rotation measurements . Multi-component reactions using p-toluenesulfonic acid catalysis are also reported for related spiro frameworks .
Q. What spectroscopic techniques are employed to confirm the structure of spiroimidazolidine derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assignments for spiro carbons (e.g., 100–110 ppm for indenone carbonyls) and thioxo groups .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) to verify elemental composition .
Q. What are the typical reaction conditions for constructing spirocyclic imidazolidine frameworks via multicomponent reactions?
Reactions often use mild acid catalysis (e.g., p-toluenesulfonic acid) in ethanol or acetic acid under reflux (3–5 hours). Purification involves recrystallization or column chromatography. Yields range from 60–85%, with solvent polarity critical for regioselectivity .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations be applied to predict the corrosion inhibition efficiency of imidazolidine derivatives?
DFT at the B3LYP/6-311++G(2d,2p) level calculates molecular descriptors (e.g., HOMO-LUMO energy gaps, Mulliken charges) to correlate with experimental inhibition efficiency (%IE). Solvent effects (DMSO, H₂O) are modeled using polarizable continuum models (PCM). Strong agreement (R² > 0.9) between theoretical and experimental %IE validates the approach .
Q. What experimental approaches are used to analyze adsorption mechanisms of imidazolidine-based inhibitors on metal surfaces?
- Potentiometric polarization : Determines adsorption free energy (ΔG°ads ≈ −35 kJ/mol for physisorption) .
- Langmuir isotherm : Validates monolayer adsorption (R² > 0.98) .
- Surface morphology : SEM/AFM reveals reduced roughness (e.g., 15 nm vs. 50 nm for uninhibited steel) .
Q. How do solvent effects influence the quantum chemical parameters of imidazolidine derivatives in computational studies?
Solvent polarity alters dipole moments and Fukui indices. In DMSO, solvation stabilizes the thioxo group, increasing electron density at sulfur (Mulliken charge: −0.25 vs. −0.18 in vacuum), enhancing metal-inhibitor binding. HOMO-LUMO gaps narrow by 0.5–1.0 eV in solvents, improving charge transfer efficiency .
Q. What strategies are employed to resolve discrepancies between theoretical predictions and experimental results in corrosion inhibition studies?
Discrepancies arise from oversimplified solvent models or neglecting surface heterogeneity. Solutions include:
- Hybrid QM/MM simulations for interfacial interactions.
- Experimental validation via electrochemical impedance spectroscopy (EIS) to refine adsorption constants .
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of imidazolidine-4-one derivatives?
Bromo/fluoro substituents at the indenone ring enhance antimicrobial activity (e.g., 6′-Br derivative: MIC = 8 µg/mL vs. S. aureus). Structure-activity relationship (SAR) studies link electron-withdrawing groups to increased membrane penetration, validated via LogP calculations (ClogP ≈ 2.5 for active derivatives) .
Q. What role does X-ray crystallography play in the structural elucidation of complex spiroimidazolidine compounds?
Single-crystal X-ray diffraction confirms spiro connectivity and stereochemistry (e.g., C–C bond lengths: 1.54 Å for spiro junction). Space group assignments (e.g., P2₁2₁2₁) and Flack parameters verify enantiopurity (e.g., 0.02 for 99% ee) .
Q. What are the key challenges in achieving high enantiomeric purity during the synthesis of chiral spiroimidazolidine derivatives?
Competing pathways lead to racemization. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
